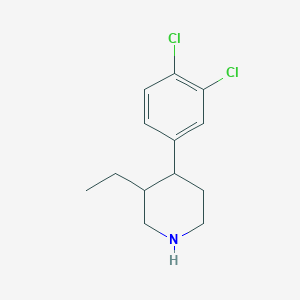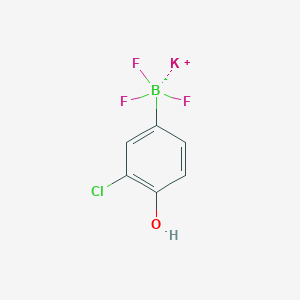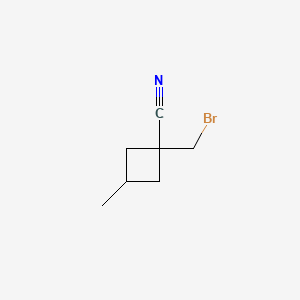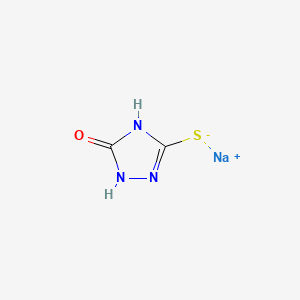![molecular formula C5H9BN2O2S B13470132 [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid CAS No. 1312942-12-3](/img/structure/B13470132.png)
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a thiazole ring, which is further substituted with a dimethylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid typically involves the borylation of a thiazole precursor. One common method is the Miyaura borylation reaction, which involves the coupling of a thiazole halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of sensitive compounds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reagents and the precise control of reaction conditions, leading to high yields and purity of the final product . The use of automated systems also minimizes the risk of human error and enhances the reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is widely used in the synthesis of biaryl compounds and other complex organic molecules.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base. The reaction is useful for the selective modification of boronic acid derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Protic Acids: Used in protodeboronation reactions to remove the boronic acid group.
Major Products Formed
The major products formed from the reactions of this compound include biaryl compounds, substituted thiazoles, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The dimethylamino group on the thiazole ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid derivative with similar reactivity in Suzuki-Miyaura coupling reactions.
2-(Dimethylamino)thiazole: A related compound without the boronic acid group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The presence of both the dimethylamino group and the boronic acid group in [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid imparts unique reactivity and selectivity to the compound. This dual functionality allows for the formation of complex molecular architectures and enhances the compound’s utility in various synthetic applications.
Propiedades
Número CAS |
1312942-12-3 |
|---|---|
Fórmula molecular |
C5H9BN2O2S |
Peso molecular |
172.02 g/mol |
Nombre IUPAC |
[2-(dimethylamino)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H9BN2O2S/c1-8(2)5-7-4(3-11-5)6(9)10/h3,9-10H,1-2H3 |
Clave InChI |
YRECVFCXRRTYRT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CSC(=N1)N(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B13470063.png)


![5-Oxaspiro[3.4]octan-2-aminehydrochloride](/img/structure/B13470079.png)





![(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13470113.png)

![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)


